2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzamide structure and a quinazolinone derivative linked through a sulfanyl group, which may contribute to its therapeutic properties. The molecular formula for this compound is CHNOS, with a molecular weight of approximately 398.5 g/mol .
This compound can be classified as a quinazolinone derivative, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Its structural features suggest it may interact with specific enzymes or receptors in biological systems, making it a candidate for further pharmacological studies .
The synthesis of 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide typically involves several steps:
The synthetic route often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Techniques such as chromatography are commonly used for purification .
The molecular structure of 2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide can be represented by the following key structural features:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name |
The 4-oxo-3,4-dihydroquinazolin-2-yl moiety is a bicyclic heteroaromatic system featuring a benzopyrimidinone structure. This scaffold demonstrates exceptional versatility in drug design due to its:
Table 1: Biological Activities of 4-Oxo-3,4-dihydroquinazolin-2-yl Derivatives
| Substitution Pattern | Biological Activity | Potency (IC₅₀/EC₅₀) | Primary Target |
|---|---|---|---|
| 6,8-Difluoro | Topoisomerase I inhibition | 0.28 μM (HT-29 cells) | DNA-enzyme complex |
| 6-Iodo | Urease inhibition | 1.55 μg/mL | Helicobacter pylori urease |
| 3-Benzyl | Anticancer | 2.64 μg/mL (MCF-7) | Tubulin polymerization |
| 3-(4-Chlorophenyl) | Anti-inflammatory | 82% edema inhibition | COX-2/LOX |
The scaffold’s planar rigidity further promotes intercalation with nucleic acids or enzymatic cleft insertion, explaining its prominence in cytotoxic agents like the natural product luotonin A (topoisomerase I inhibitor) [5]. Recent studies confirm that electron-withdrawing groups at C6/C7 increase electrophilicity at C2, enhancing covalent interactions with catalytic cysteine residues in proteases and ureases .
The -S-CH₂-C(O)- bridge in "2-({[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide" serves critical biopharmaceutical functions:
Table 2: Comparative Analysis of Linker Chemistries in Quinazolinone Hybrids
| Linker Type | Enzyme Inhibition IC₅₀ (μM) | Plasma Stability (t₁/₂, h) | Conformational Flexibility (ΔG, kcal/mol) |
|---|---|---|---|
| Sulfanylacetyl (-S-CH₂-C(O)-) | 2.22 ± 0.09 (Urease) | 14.3 | 1.8 |
| Oxyacetyl (-O-CH₂-C(O)-) | 8.43 ± 0.61 (Urease) | 3.7 | 2.1 |
| Carboxymethylene (-CH₂-C(O)-) | 15.20 ± 1.10 (Urease) | >24 | 0.9 |
| Ethylene (-CH₂-CH₂-) | >50 (Urease) | >24 | 3.4 |
Sulfanylacetyl-linked hybrids consistently outperform methylene or carboxymethylene-bridged analogs in urease inhibition due to synergistic metal coordination and hydrogen bonding (Thr86 in urease) .
The terminal benzamide (C₆H₅-CONH-) moiety contributes to target affinity through:
In urease inhibition, benzamide-containing hybrids exhibit uncompetitive kinetics, suggesting binding to the enzyme-urea complex rather than the free enzyme. This distinguishes them from thiourea analogs and reduces off-target effects .
The integration of quinazolinone, sulfanylacetyl, and benzamide domains follows structure-based design principles to address multifactorial diseases:
Figure 3: Binding Mode of Hybrid Molecule in Urease Active Site[Quinazolinone] → Hydrophobic pocket (Phe87, Pro88)[Sulfanylacetyl] → Ni²⁺ coordination + H-bond (Thr86)[Benzamide] → Catalytic cavity H-bonding (Ala85, Lys10)
This triple-binding mode explains the hybrid’s submicromolar urease inhibition (IC₅₀ = 2.22 ± 0.09 μM), surpassing thiourea (IC₅₀ = 22.50 ± 0.44 μM) by 10-fold . Similar enhancements occur against tyrosine kinases and DNA repair enzymes, validating the hybridization approach for next-generation therapeutics.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: